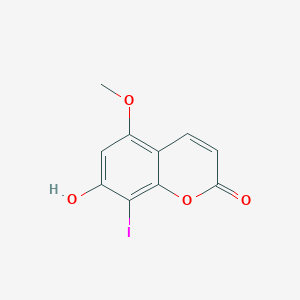
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is a derivative of coumarin, a naturally occurring compound found in many plants This compound is of interest due to its unique chemical structure, which includes hydroxy, iodo, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- typically involves several steps:
Starting Material: The synthesis often begins with a coumarin derivative.
Methoxylation: The methoxy group at the 5th position can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, lacking the hydroxy, iodo, and methoxy groups.
Umbelliferone: A coumarin derivative with a hydroxy group at the 7th position.
Herniarin: A coumarin derivative with a methoxy group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) on the benzopyran ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74794-29-9 |
|---|---|
Formule moléculaire |
C10H7IO4 |
Poids moléculaire |
318.06 g/mol |
Nom IUPAC |
7-hydroxy-8-iodo-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO4/c1-14-7-4-6(12)9(11)10-5(7)2-3-8(13)15-10/h2-4,12H,1H3 |
Clé InChI |
VIIRTVVOWWELND-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


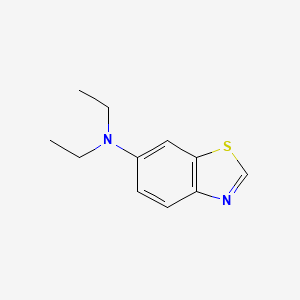

![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
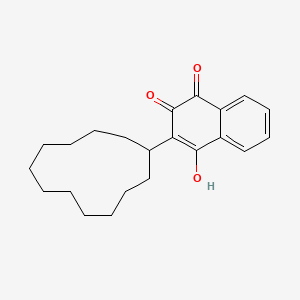

![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
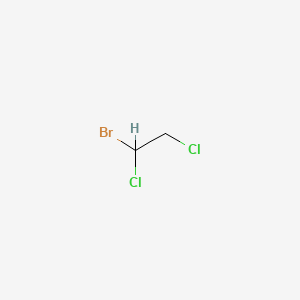
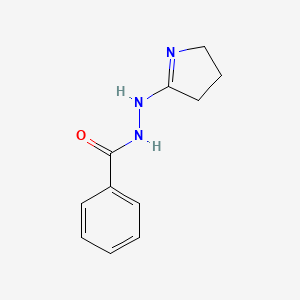
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
